molecular formula C13H10BrNO B1531188 2-(4-Bromobenzoyl)-4-methylpyridine CAS No. 1187165-01-0

2-(4-Bromobenzoyl)-4-methylpyridine

Cat. No.: B1531188
CAS No.: 1187165-01-0
M. Wt: 276.13 g/mol
InChI Key: UZZQCWGVHLEKFM-UHFFFAOYSA-N
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Description

2-(4-Bromobenzoyl)-4-methylpyridine is a chemical compound characterized by its bromobenzoyl group attached to a pyridine ring with a methyl substituent at the 4-position

Synthetic Routes and Reaction Conditions:

  • Bromination of 4-Methylpyridine: The compound can be synthesized by the bromination of 4-methylpyridine using bromine in the presence of a suitable catalyst such as ferric bromide (FeBr3).

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation reaction, where 4-methylpyridine is reacted with 4-bromobenzoyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine atom, with nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, heat.

  • Reduction: LiAlH4, H2, catalyst (e.g., palladium on carbon).

  • Substitution: NaOH, RO-, solvent (e.g., ethanol).

Major Products Formed:

  • Oxidation: this compound-5-oxide.

  • Reduction: this compound-4-ol.

  • Substitution: 2-(4-Hydroxybenzoyl)-4-methylpyridine.

Scientific Research Applications

2-(4-Bromobenzoyl)-4-methylpyridine is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(4-Chlorobenzoyl)-4-methylpyridine: Similar structure with a chlorine atom instead of bromine.

  • 2-(4-Methoxybenzoyl)-4-methylpyridine: Contains a methoxy group instead of bromine.

  • 2-(4-Nitrobenzoyl)-4-methylpyridine: Features a nitro group in place of bromine.

Uniqueness: 2-(4-Bromobenzoyl)-4-methylpyridine is unique due to the presence of the bromine atom, which imparts different chemical reactivity and physical properties compared to its chloro, methoxy, and nitro analogs. The bromine atom enhances the compound's ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it an important compound in the field of chemistry and beyond.

Properties

IUPAC Name

(4-bromophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZQCWGVHLEKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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